KRAS G12C inhibitor 15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12C inhibitor 15 is a small molecule compound designed to target and inhibit the KRAS G12C mutation, a common genetic alteration found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This mutation results in the substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth . This compound binds covalently to the mutant cysteine, thereby inhibiting the oncogenic activity of KRAS and providing a targeted therapeutic approach for patients with KRAS G12C-mutant cancers .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12C inhibitor 15 involves multiple steps, including the formation of key intermediates and the final coupling reaction . Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality . This process includes optimizing reaction conditions, purification methods, and quality control measures to meet regulatory standards . Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
化学反应分析
Types of Reactions: KRAS G12C inhibitor 15 undergoes various chemical reactions, including covalent binding, oxidation, and reduction . The covalent binding to the mutant cysteine residue is the primary mechanism of action, which involves the formation of a covalent bond between the inhibitor and the thiol group of the cysteine .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents (e.g., dimethyl sulfoxide), catalysts (e.g., palladium), and oxidizing agents (e.g., hydrogen peroxide) . Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products: The major product formed from the reaction of this compound with the KRAS G12C mutant protein is a covalent adduct, which effectively inhibits the oncogenic activity of the protein . Other by-products may include oxidized or reduced forms of the inhibitor, depending on the reaction conditions .
科学研究应用
KRAS G12C inhibitor 15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable tool for studying covalent binding mechanisms and protein-ligand interactions . In biology, it is used to investigate the role of KRAS mutations in cancer progression and to develop targeted therapies . In medicine, this compound is being evaluated in clinical trials for its efficacy in treating KRAS G12C-mutant cancers .
作用机制
KRAS G12C inhibitor 15 exerts its effects by covalently binding to the mutant cysteine residue in the KRAS G12C protein . This binding prevents the protein from interacting with downstream signaling molecules, thereby inhibiting the activation of pathways involved in cell proliferation and survival . The primary molecular targets of this compound include the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell growth and survival .
相似化合物的比较
KRAS G12C inhibitor 15 is unique in its ability to selectively target the KRAS G12C mutation, providing a more effective and less toxic treatment option compared to traditional chemotherapy . Similar compounds include sotorasib (AMG 510) and adagrasib (MRTX849), which also target the KRAS G12C mutation but may differ in their binding affinities, pharmacokinetics, and clinical efficacy . The uniqueness of this compound lies in its specific chemical structure and covalent binding mechanism, which contribute to its potency and selectivity .
属性
分子式 |
C25H21ClF2N4O3 |
---|---|
分子量 |
498.9 g/mol |
IUPAC 名称 |
(4R,7R)-16-chloro-14-fluoro-15-(2-fluoro-6-hydroxyphenyl)-4,9-dimethyl-5-prop-2-enoyl-2,5,9,12-tetrazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-8-one |
InChI |
InChI=1S/C25H21ClF2N4O3/c1-4-19(34)31-11-17-25(35)30(3)16-9-29-23-13(24(16)32(17)10-12(31)2)8-14(26)20(22(23)28)21-15(27)6-5-7-18(21)33/h4-9,12,17,33H,1,10-11H2,2-3H3/t12-,17-/m1/s1 |
InChI 键 |
XDVMVEOFPVCHEL-SJKOYZFVSA-N |
手性 SMILES |
C[C@@H]1CN2[C@H](CN1C(=O)C=C)C(=O)N(C3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl)C |
规范 SMILES |
CC1CN2C(CN1C(=O)C=C)C(=O)N(C3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。